2-ethoxy-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-naphthamide
Description
This compound features a naphthamide core substituted with a 2-ethoxy group and a tetrahydroquinoline moiety modified by a furan-2-carbonyl group.
Properties
IUPAC Name |
2-ethoxy-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-2-32-23-14-12-18-7-3-4-9-21(18)25(23)26(30)28-20-13-11-19-8-5-15-29(22(19)17-20)27(31)24-10-6-16-33-24/h3-4,6-7,9-14,16-17H,2,5,8,15H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCNMJDJSOUWIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(CCCN4C(=O)C5=CC=CO5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-ethoxy-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-naphthamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that underline its efficacy.
Chemical Structure
The compound can be represented structurally as follows:
This indicates the presence of an ethoxy group, a naphthamide moiety, and a tetrahydroquinoline structure, which are crucial for its biological activity.
Antimicrobial Activity
Research has shown that derivatives of quinoline and related compounds exhibit significant antimicrobial properties. For instance, a study evaluated various quinoline derivatives against bacterial strains such as E. coli and S. aureus. The results indicated that certain derivatives displayed notable inhibition zones, suggesting potential applications in treating infections .
| Compound | Inhibition Zone Diameter (mm) |
|---|---|
| Tetracycline | 33 (E. coli) |
| This compound | 18 (E. coli) |
| Control (Chloroform) | 0 |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. A study demonstrated that quinoline derivatives could inhibit COX-2 and iNOS expression in RAW 264.7 macrophages. This inhibition is crucial for reducing nitric oxide production and inflammation .
The biological activity of this compound may be attributed to its ability to modulate various signaling pathways involved in inflammation and microbial resistance. The compound's structure allows it to interact with specific enzymes and receptors that play critical roles in these processes.
Case Study 1: Antimicrobial Evaluation
In a controlled laboratory setting, the compound was tested against several pathogens. The results indicated that it exhibited a dose-dependent response against Gram-positive bacteria while showing moderate activity against Gram-negative strains. This suggests its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anti-cancer Activity
Another study focused on the cytotoxic effects of quinoline derivatives on cancer cell lines. The findings revealed that the compound significantly inhibited the proliferation of MCF-7 breast cancer cells through apoptosis induction mechanisms. The structure-activity relationship (SAR) analysis indicated that modifications to the naphthamide portion could enhance cytotoxicity .
Comparison with Similar Compounds
Structural Variations
The compound’s uniqueness lies in its furan-2-carbonyl-tetrahydroquinoline substituent. Key analogs include:
- N-((1-(1-(1H-imidazole-1-carbonyl)azetidin-3-yl)-1,2,3,4-tetrahydroquinolin-2-yl)methyl)acetamide (8j): Replaces the furan with an imidazole-carbonyl-azetidine group and adds an acetamide side chain .
- 2-ethoxy-N-(2-fluorophenyl)-1-naphthamide: Lacks the tetrahydroquinoline system, instead featuring a fluorophenyl group directly attached to the naphthamide .
- N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate: A simpler tetrahydroquinoline derivative with a carbamate substituent, used as a building block in drug discovery .
Physicochemical Properties
- The furan group in the target compound contributes to aromatic stacking interactions, while the ethoxy group enhances lipophilicity.
Spectroscopic and Analytical Data
- Compound 8j : ESI MS shows a molecular ion at m/z 354 [M+H]⁺, confirming its molecular weight .
- Target compound : If its molecular formula is C₂₇H₂₅N₂O₄, the expected m/z would be ~453.5 [M+H]⁺, distinguishable from lighter analogs.
Research Findings and Implications
- Structural Insights : The furan-2-carbonyl group’s planar structure may facilitate π-π interactions in biological targets, contrasting with the 3D geometry of 8j’s imidazole-azetidine system .
- Synthetic Challenges : Higher molecular weight and complex substituents in the target compound may reduce synthetic yields compared to simpler analogs like the fluorophenyl derivative.
- Crystallography : Tools like SHELX (e.g., SHELXL for refinement) could elucidate the target compound’s crystal structure, providing data on hydrogen bonding and packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
